![molecular formula C18H15N3O4S B2761670 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1323792-06-8](/img/structure/B2761670.png)

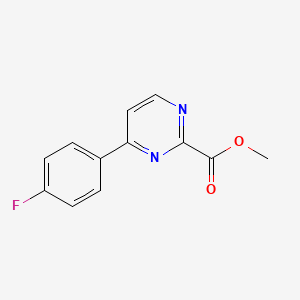

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic compound . It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-− propane-1,3-diols was developed . Another approach involved the use of methyl acrylate and then removing the methyl group with LiOH after cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. One of the key steps in the synthesis process is the Pd-catalyzed highly enantioselective intramolecular O-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using computational methods. For instance, the electronic properties were computed using Time-Dependent density functional theory (TD-DFT) with a B3LYP functional and 6-31G (d,p) basis set for the optimized geometries .Wissenschaftliche Forschungsanwendungen

Metabolism of Strained Rings

A study investigated AZD1979, a compound related to the query chemical, focusing on its metabolism involving glutathione S-transferase–catalyzed formation without prior bioactivation. This research provides insights into the metabolic pathways of similar compounds, demonstrating a unique mechanism of glutathione attack on strained ring systems, highlighting its implications in drug metabolism and design (Li et al., 2019).

Azetinone Formation and Reactivity

Another study explored the reactivity of β-lactam-4-ylidene derivatives, shedding light on the mechanisms underlying the formation of azetinone and its competitive reactions. This research contributes to our understanding of the chemical behavior of complex organic molecules, which could be crucial for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Zoghbi & Warkentin, 1992).

Synthesis and Ring Opening of Benzothienooxazines

Research on the synthesis and ring opening of benzothienooxazines provides valuable information on the structural manipulation of thiophene-based compounds. Such studies are crucial for the development of new materials and drugs, expanding the utility of thiophene derivatives in various fields (Ried, Oremek, & Guryn, 1981).

Antioxidant and Antimicrobial Activities

A study on the synthesis and evaluation of new derivatives for their antioxidant and antimicrobial activities highlights the potential of such compounds in developing treatments for oxidative stress-related diseases and infections. This research emphasizes the importance of chemical modifications to enhance biological activities and therapeutic potential (Bassyouni et al., 2012).

Inhibitors of B-Raf Kinase

Investigations into novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase for their anti-proliferative activities against melanoma cell lines illustrate the application of such compounds in cancer therapy. This study demonstrates the therapeutic potential of structurally complex compounds in targeting specific molecular pathways involved in cancer (Yang et al., 2012).

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-18(14-10-23-12-4-1-2-5-13(12)24-14)21-8-11(9-21)17-19-16(20-25-17)15-6-3-7-26-15/h1-7,11,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNSNTVZYVOXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

![N-(3-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2761602.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)

![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)